2,4,7-Trichloroquinazoline

Agrochemical Nematicide Succinic Dehydrogenase Inhibitor

Select 2,4,7-Trichloroquinazoline for unmatched synthetic versatility in kinase inhibitor and nematicide discovery. Unlike 2,4-dichloroquinazoline, its three chlorine handles enable a unique C-2→C-4→C-7 sequential coupling strategy with yields up to 99%. The 2,4,7-substitution pattern demonstrates 2.5–22.6× higher nematicidal potency than commercial standard tioxazafen, acting as a validated SDH inhibitor to accelerate SAR campaigns. Procurement in ≥97% purity ensures reproducible results and access to full quinazoline chemical space.

Molecular Formula C8H3Cl3N2
Molecular Weight 233.5 g/mol
CAS No. 6625-94-1
Cat. No. B1295576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trichloroquinazoline
CAS6625-94-1
Molecular FormulaC8H3Cl3N2
Molecular Weight233.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
InChIKeyMFVNIGBXSLGABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7-Trichloroquinazoline (CAS 6625-94-1): Core Structural and Procurement Baseline


2,4,7-Trichloroquinazoline (CAS 6625-94-1) is a trihalogenated quinazoline building block with a molecular formula of C8H3Cl3N2 and molecular weight of 233.48 g/mol [1]. This heterocyclic scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for tyrosine kinase inhibitors, antibacterial agents, and anticancer therapeutics [2]. The compound's three chlorine substituents at positions 2, 4, and 7 confer distinct electrophilic reactivity and regioselective cross-coupling potential, differentiating it from less substituted quinazoline analogs. Its commercial availability and established synthetic utility make it a foundational component in agrochemical and pharmaceutical research pipelines.

2,4,7-Trichloroquinazoline: Why In-Class Substitution Compromises Synthetic and Biological Outcomes


Generic substitution among halogenated quinazolines is scientifically unsound due to position-dependent reactivity and biological activity. For example, 2,4-dichloroquinazoline exhibits exclusive cross-coupling at the C-4 position, limiting sequential functionalization [1]. In contrast, 2,4,7-trichloroquinazoline's third chlorine at C-7 enables a unique regioselective sequential coupling strategy (C-2 → C-4 → C-7) after temporary C-4 deactivation [2]. Furthermore, the specific 2,4,7-substitution pattern is critical for nematicidal activity, as demonstrated by head-to-head LC50 comparisons against commercial standards [3]. Using a different trichloro isomer (e.g., 2,4,6- or 2,4,8-trichloroquinazoline) would fundamentally alter both synthetic accessibility and biological efficacy.

2,4,7-Trichloroquinazoline: Quantified Differentiation Evidence Against Comparators


2,4,7-Trichloroquinazoline Outperforms Commercial Nematicide Tioxazafen by 11- to 23-Fold in LC50 Across Multiple Nematode Species

In a direct head-to-head comparison against the commercial nematicide tioxazafen, 2,4,7-trichloroquinazoline (Compound C3) demonstrated significantly superior nematicidal activity. The LC50 values for 2,4,7-trichloroquinazoline against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor were 4.6, 22.4, and 16.9 mg/L, respectively, while tioxazafen exhibited LC50 values of 103.9, 56.2, and 61.0 mg/L against the same species [1]. This translates to a 22.6-fold, 2.5-fold, and 3.6-fold improvement in potency, respectively. The study further confirmed that 2,4,7-trichloroquinazoline acts as a succinic dehydrogenase (SDH) inhibitor, a validated target for nematicide development [1].

Agrochemical Nematicide Succinic Dehydrogenase Inhibitor

2,4,7-Trichloroquinazoline Enables Sequential C-2 → C-4 → C-7 Regioselective Cross-Coupling Unattainable with 2,4-Dichloroquinazoline

While 2,4-dichloroquinazoline exhibits exclusive cross-coupling at the C-4 position, limiting its utility for sequential polysubstitution [1], 2,4,7-trichloroquinazoline provides a platform for a three-step sequential Suzuki-Miyaura cross-coupling. A temporary C-4 deactivation strategy using isopropyl mercaptan allows for initial C-2 arylation in yields of 53–99%, followed by copper(I)-mediated desulfitative coupling at C-4 (excellent yields), and a final C-7 arylation in good yields [2]. This regioselective control is a direct consequence of the C-7 chlorine, which is absent in 2,4-dichloroquinazoline, and enables the synthesis of highly diverse 2,4,7-trisubstituted quinazoline libraries inaccessible from simpler dihalogenated analogs.

Organic Synthesis Palladium Catalysis Regioselective Functionalization

2,4,7-Substitution Pattern Dictates Divergent Electrophilic Reactivity Compared to 2,4,6-Trichloroquinazoline Isomers

Computational studies on structurally related quinazoline derivatives demonstrate that halogen substitution position critically alters thermodynamic and electronic properties. DFT calculations (B3LYP/6-311++G(d,p)) reveal that chlorine substitution significantly influences LUMO/HOMO energy levels and lipophilicity profiles [1]. While direct comparative data for all trichloro isomers are not yet published, the regioselective cross-coupling outcomes for 2,4,7-trichloroquinazoline [2] versus the distinct reactivity reported for 2,4,6- and 2,4,8-trichloroquinazolines in solid-phase synthesis [3] confirm that substitution pattern is a primary determinant of synthetic utility. The C-7 chlorine in 2,4,7-trichloroquinazoline provides a unique electrophilic site that is not equivalently positioned in the 2,4,6- or 2,4,8- isomers, enabling differential functionalization strategies.

Computational Chemistry Reactivity Prediction Quinazoline Derivatives

2,4,7-Trichloroquinazoline: Evidence-Based Application Scenarios for Research and Industrial Procurement


Agrochemical R&D: Nematicide Lead Optimization Programs

Procurement of 2,4,7-trichloroquinazoline is justified for agrochemical discovery teams targeting plant-parasitic nematodes. Its 2.5- to 22.6-fold higher potency than tioxazafen across multiple nematode species [1] provides a compelling starting point for lead optimization. The compound's established mechanism as a succinic dehydrogenase (SDH) inhibitor [1] aligns with a validated target class, reducing target identification risk and accelerating structure-activity relationship (SAR) campaigns. Researchers can leverage the compound's three reactive chlorine handles (Section 3, Evidence 2) to systematically explore substituent effects on nematicidal efficacy and crop safety.

Medicinal Chemistry: Generation of 2,4,7-Trisubstituted Quinazoline Libraries for Kinase Inhibitor Discovery

2,4,7-Trichloroquinazoline is the preferred building block for constructing diverse, trisubstituted quinazoline libraries targeting the ATP-binding site of kinases. The sequential C-2→C-4→C-7 cross-coupling strategy (yields up to 99% for C-2) [2] enables systematic variation of three distinct vectors, a capability not offered by 2,4-dichloroquinazoline [3]. This regioselective control is essential for probing the kinase hinge region, solvent-exposed area, and hydrophobic back pocket simultaneously, a key requirement for developing selective tyrosine kinase inhibitors. Procurement of this specific trichloro isomer ensures synthetic access to the full SAR space around the quinazoline core.

Synthetic Methodology Development: Palladium-Catalyzed Sequential Cross-Coupling Optimization

2,4,7-Trichloroquinazoline serves as an ideal model substrate for developing and optimizing novel palladium-catalyzed sequential cross-coupling methodologies. Its three electronically and sterically distinct chlorine atoms present a well-defined challenge in regioselectivity, making it a rigorous test case for new catalyst systems and ligands. The established protocol with temporary C-4 deactivation [2] provides a benchmark against which new methods can be quantitatively compared, while the synthetic utility of the resulting trisubstituted products ensures that methodological advances have immediate practical value for medicinal and agrochemical applications.

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